molecular formula C10H11NO2 B14335153 3-(Benzyloxy)-2-hydroxypropanenitrile CAS No. 102629-92-5

3-(Benzyloxy)-2-hydroxypropanenitrile

Cat. No.: B14335153
CAS No.: 102629-92-5
M. Wt: 177.20 g/mol
InChI Key: GYIQKOCXLVJCMS-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-2-hydroxypropanenitrile is an organic compound characterized by the presence of a benzyl group attached to an oxygen atom, which is further connected to a hydroxypropanenitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzyloxy)-2-hydroxypropanenitrile typically involves the reaction of benzyl alcohol with 2-hydroxypropanenitrile under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzylic alcohols or carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position, facilitated by the resonance stabilization provided by the benzene ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles such as hydroxide ions or alkoxides can be used in the presence of a suitable base.

Major Products:

    Oxidation: Benzylic alcohols, benzoic acids.

    Reduction: Primary amines.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

3-(Benzyloxy)-2-hydroxypropanenitrile has diverse applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles and alcohols.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-(Benzyloxy)-2-hydroxypropanenitrile exerts its effects involves interactions with specific molecular targets. The benzyl group can participate in π-π interactions with aromatic residues in proteins, while the hydroxy and nitrile groups can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

    Benzyl alcohol: Shares the benzyl group but lacks the nitrile and hydroxypropanenitrile moiety.

    2-Hydroxypropanenitrile: Contains the hydroxypropanenitrile structure but lacks the benzyl group.

Properties

CAS No.

102629-92-5

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

2-hydroxy-3-phenylmethoxypropanenitrile

InChI

InChI=1S/C10H11NO2/c11-6-10(12)8-13-7-9-4-2-1-3-5-9/h1-5,10,12H,7-8H2

InChI Key

GYIQKOCXLVJCMS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCC(C#N)O

Origin of Product

United States

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